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Compound of Interest

7-Bromo-2-methyloxazolo[4,5-
Compound Name:
c]pyridine

Cat. No. B595773

For researchers, scientists, and professionals in drug development, a comprehensive
understanding of the structural characteristics of novel chemical entities is paramount. Nuclear
Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this endeavor, providing
detailed information about the molecular structure of a compound. This guide focuses on the
NMR spectral features of 7-Bromo-2-methyloxazolo[4,5-c]pyridine, a heterocyclic compound
of interest in medicinal chemistry. Due to the limited availability of public experimental NMR
data for this specific molecule, this guide will provide a comparative analysis using a
structurally related compound, 5-Ethyl-2-methyl pyridine, to illustrate the principles of NMR data
interpretation for this class of compounds.

Comparative NMR Data Analysis

While experimental *H and 3C NMR data for 7-Bromo-2-methyloxazolo[4,5-c]pyridine are
not readily available in the public domain, we can utilize data from a simpler, related structure,
5-Ethyl-2-methyl pyridine, to understand the expected spectral characteristics. The following
tables summarize the reported *H and 13C NMR data for 5-Ethyl-2-methyl pyridine.

Table 1: *H NMR Spectral Data of 5-Ethyl-2-methyl pyridine
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. . Coupling
Chemical Shift o . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz
8.32 d 1H 2.1 H-6
7.38 dd 1H 7.9, 21 H-4
7.05 d 1H 7.9 H-3
2.58 q 2H 7.6 -CH2-CHs
2.50 S 3H - 2-CHs
1.21 t 3H 7.6 -CH2-CHs

Data obtained from a 400 MHz spectrum in CDCls.[1]

Table 2: 13C NMR Spectral Data of 5-Ethyl-2-methyl pyridine

Chemical Shift (8) ppm Assighment
155.6 C-2

148.7 C-6

136.3 C-4

136.0 C-5

123.0 C-3

25.8 -CH2-CHs
24.0 2-CHs

15.6 -CHz2-CHs

Data obtained from a 100 MHz spectrum in CDCls.[1]

Experimental Protocols
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The following is a general protocol for acquiring high-quality *H and 3C NMR spectra,
applicable to the characterization of heterocyclic compounds like 7-Bromo-2-
methyloxazolo[4,5-c]pyridine.

Sample Preparation

o Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample.

e Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent
(e.g., Chloroform-d (CDCIls), Dimethyl sulfoxide-de (DMSO-de), Methanol-ds (CD30OD)). The
choice of solvent depends on the solubility of the compound and the desired chemical shift
reference.

 Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for *H
and 3C NMR and is often included in commercially available deuterated solvents.

o Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

« Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into
the NMR tube to remove any particulate matter.

NMR Instrument Parameters

o Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for
better signal dispersion and resolution.

e H NMR Acquisition:
o Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

o Number of Scans: Typically 16 to 64 scans are sufficient, depending on the sample
concentration.

o Relaxation Delay (d1): A delay of 1-2 seconds between scans is generally adequate.

o Acquisition Time (aq): Typically 2-4 seconds.
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o Spectral Width (sw): A spectral width of approximately 12-16 ppm is usually sufficient for
most organic compounds.

e 13C NMR Acquisition:

o Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments)
is used to simplify the spectrum to single lines for each unique carbon atom.

o Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due
to the lower natural abundance of the 13C isotope.

o Relaxation Delay (d1): A delay of 2 seconds is a good starting point.
o Acquisition Time (aq): Approximately 1-2 seconds.

o Spectral Width (sw): A spectral width of about 200-240 ppm is standard for most organic
molecules.

Structure and Spectral Correlation

The following diagram illustrates the chemical structure of the target compound, 7-Bromo-2-
methyloxazolo[4,5-c]pyridine, and its conceptual relationship to its expected NMR spectral
data.
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Structure and NMR Correlation for 7-Bromo-2-methyloxazolo[4,5-c]pyridine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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